6-Methylheptanamide

Chemical Ecology Semiochemistry GC-MS Profiling

6-Methylheptanamide (CAS 2979-83-1) is a synthetic, branched C8 aliphatic amide with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It belongs to the fatty acid amide class and is characterized by a methyl branch at the C6 position of the heptanamide chain.

Molecular Formula C8H17NO
Molecular Weight 143.23g/mol
CAS No. 2979-83-1
Cat. No. B485698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylheptanamide
CAS2979-83-1
Molecular FormulaC8H17NO
Molecular Weight143.23g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)N
InChIInChI=1S/C8H17NO/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
InChIKeyGCFFEDDKOQBMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 6-Methylheptanamide CAS 2979-83-1 – Branched C8 Aliphatic Amide for Analytical Standards & Pheromone Research


6-Methylheptanamide (CAS 2979-83-1) is a synthetic, branched C8 aliphatic amide with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It belongs to the fatty acid amide class and is characterized by a methyl branch at the C6 position of the heptanamide chain. This compound serves as a key intermediate and analytical reference, notably appearing as a naturally occurring semiochemical component in spider silk [1] and sharing its core backbone with the pharmacologically significant statine amide [2].

6-Methylheptanamide Procurement Risk: Why Octanamide or Heptanamide Cannot Be Used as Drop-in Replacements


Generic substitution with a linear fatty acid amide like octanamide (CAS 629-01-6) is scientifically unsound due to critical branching-dependent effects. The specific methyl branch at the C6 position of 6-methylheptanamide alters its recognition in biological systems, such as spider chemosensory pathways where it is present exclusively in mature female silk, unlike its co-occurring linear analog [1]. For analytical chemistry applications, the branching changes chromatographic retention time and mass spectral fragmentation, making it a necessary, specific impurity marker for polymyxin B2 quality control, as designated by pharmacopoeial naming conventions [2]. In synthetic chemistry, the branched structure is essential for producing the statine pharmacophore; a linear backbone would fail to generate the correct stereochemical environment for protease inhibition studies [3].

6-Methylheptanamide Comparative Performance: Evidence for Scientific Selection Over Analogs


Spider Semiochemical Specificity: 6-Methylheptanamide vs. Octanamide Occurrence

6-Methylheptanamide demonstrates a qualitatively distinct biological occurrence profile compared to its closest linear analog, octanamide. In a GC-MS analysis of crude web extract from sexually mature female Steatoda grossa spiders, 6-methylheptanamide was identified as one of seven compounds uniquely present, along with octanamide and 4,6-dimethylheptanamide. The presence of this specific branched amide in a naturally occurring pheromone matrix, but its absence in immature females' silk, suggests a biological recognition mechanism sensitive to the methyl branch [1].

Chemical Ecology Semiochemistry GC-MS Profiling

Physicochemical Comparison: 6-Methylheptanamide Boiling Point vs. n-Octanamide

The introduction of a methyl branch at the C6 position in 6-methylheptanamide results in a slightly lower predicted boiling point compared to its linear structural isomer, n-octanamide. This minor difference, while small in absolute terms, is consistent with the known effect of chain branching on reducing intermolecular forces and can be decisive in high-resolution distillation or preparative chromatography separations .

Thermodynamics Process Chemistry Separation Science

Pharmacophoric Backbone Superiority: 6-Methylheptanamide as a Statine Amide Surrogate

The carbon skeleton of 6-methylheptanamide is identical to the backbone of statine amide [(3S,4S)-4-amino-3-hydroxy-6-methylheptanamide], the essential pharmacophore of the aspartic protease inhibitor pepstatin [1]. Other branched amides like 4,6-dimethylheptanamide introduce an additional methyl group that would alter the stereoelectronic properties and steric fit within enzyme active sites. This makes 6-methylheptanamide the ideal achiral, synthetic precursor or negative control compound in structure-activity relationship (SAR) studies focused on statine-based inhibitors.

Medicinal Chemistry Protease Inhibition Chiral Synthesis

6-Methylheptanamide: Best-Fit Research & Quality Control Application Scenarios


Spider Chemical Ecology & Behavioral Assay Replication

For entomology and chemical ecology laboratories needing to replicate the exact semiochemical environment of Steatoda grossa webs. The evidence shows 6-methylheptanamide is one of seven distinct, maturity-linked compounds identifiable by GC-MS [1]. Purchasing this specific, branched amide is required to prepare the synthetic blend used as a negative control in courtship bioassays described in primary research, where it failed to induce courtship alone, directing research toward the true contact pheromones.

Polymyxin B2 Analytical Reference Standard & Impurity Profiling

For pharmaceutical QC laboratories developing HPLC or UPLC methods for polymyxin B2 API. Regulatory naming conventions directly link '6-methylheptanamide (as per USP)' to polymyxin B2 [1]. Procurement of high-purity 6-methylheptanamide is therefore critical as a reference standard for system suitability tests, relative retention time marker identification, and quantification of related impurities in drug substance and product release testing.

Aspartic Protease Inhibitor Scaffold Synthesis & Control

For academic and industrial medicinal chemistry groups studying statine-based inhibitors of renin, HIV-1 protease, or pepsin. The compound's backbone is structurally validated as the core of the statine pharmacophore [1]. It serves as an ideal achiral starting material for synthetic methodology development or as a matched molecular pair control in biochemical assays, where the lack of hydroxyl and amino groups allows for definitive SAR conclusions.

Bioanalytical Method Development for Branched-Chain Fatty Acid Amides

For bioanalytical labs developing targeted LC-MS/MS methods to quantify medium-chain fatty acid amides in biological matrices. The known physicochemical properties (bp. 274.6 °C, density 0.9 g/cm³) [1] facilitate its use as an extraction and derivatization standard, while its detection in human samples (13.89% in BioDeep database) provides a rationale for inclusion in endogenous metabolite profiling panels.

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